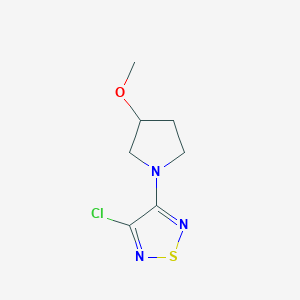![molecular formula C8H6ClN3S B1490086 5-Cloro-2-(metiltio)pirido[4,3-D]pirimidina CAS No. 1255099-52-5](/img/structure/B1490086.png)
5-Cloro-2-(metiltio)pirido[4,3-D]pirimidina
Descripción general
Descripción
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Andamios de Inhibidores de Quinasas
Este compuesto sirve como un intermedio versátil en la síntesis de inhibidores de quinasas, que son cruciales para atacar varios tipos de cáncer. Los inhibidores de quinasas interfieren con quinasas específicas que regulan las funciones celulares, como la señalización celular, el crecimiento y la división .
Actividad Antitumoral
Los derivados de este compuesto han mostrado potencial en la inhibición de la dihidrofolato reductasa (DHFR), una enzima involucrada en la síntesis de ADN. Esta inhibición puede conducir a efectos antitumorales, como se demostró en estudios sobre carcinosarcoma en ratas .
Aplicaciones Antiinflamatorias
En química medicinal, se han sintetizado análogos de este compuesto por sus propiedades antiinflamatorias. Estos compuestos se pueden usar para desarrollar nuevos tratamientos para enfermedades inflamatorias .
Química Analítica
Ciencia de Materiales
Síntesis de Estructuras Heterocíclicas
También se utiliza en la síntesis de estructuras heterocíclicas bicíclicas orto-fusionadas, que son importantes en la investigación y desarrollo farmacéuticos .
Mecanismo De Acción
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and have shown a broad spectrum of activities . They have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which p450 recognizes the compound .
Biochemical Pathways
Pyridopyrimidine derivatives have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular functions. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can impact various cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death) .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases. By binding to the active site of these enzymes, the compound prevents them from phosphorylating their target proteins, thereby disrupting signaling pathways. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can interact with DNA and RNA, affecting the transcription and translation processes that are essential for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. It is crucial to determine the optimal dosage that maximizes the compound’s benefits while minimizing its risks .
Metabolic Pathways
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic processes can influence the compound’s activity and efficacy. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can affect metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to different cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-6(12-8)2-3-10-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLDJOSXAPLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857154 | |
| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-52-5 | |
| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)












